N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound notable for its diverse reactivity and wide range of applications in scientific research. The molecule features a pyrimidine ring, a benzenesulfonamide group, and a trifluoromethyl group, all of which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One approach to synthesize N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with N-(2-aminoethyl)-6-(ethylamino)-2-methylpyrimidin-4-amine. This reaction typically occurs under mild conditions, with the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
For industrial production, optimization of reaction conditions to maximize yield and purity is essential. The process generally involves larger reaction vessels, precise temperature control, and the use of high-purity reagents to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide can undergo various types of reactions, including:
Oxidation: Can be oxidized using agents like hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Can be reduced with reagents such as lithium aluminum hydride to break specific bonds or to modify functional groups.
Substitution: Nucleophilic substitution reactions, particularly involving the sulfonamide group, are common.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols under basic conditions.
Major Products Formed
Depending on the reaction type, the major products formed can vary. For example:
Oxidation: Produces sulfoxides or sulfones.
Reduction: Generates amines or modifies the trifluoromethyl group.
Substitution: Leads to substituted sulfonamide derivatives.
Scientific Research Applications
The versatility of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide makes it valuable in several fields:
Chemistry
In chemistry, it serves as a reagent or intermediate in the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic pathways.
Biology
In biology, its structural motifs make it a candidate for enzyme inhibition studies, where it can help elucidate biochemical pathways and enzyme functions.
Medicine
In medicine, it is explored for its potential therapeutic properties, such as inhibiting certain proteins or enzymes involved in disease pathways, offering a lead compound for drug development.
Industry
Industrially, it finds applications in the production of advanced materials and specialty chemicals due to its reactivity and functional group diversity.
Mechanism of Action
Effects and Molecular Targets
The compound exerts its effects primarily through interactions with specific proteins or enzymes. Its molecular structure allows it to bind to active sites or modify key residues within these targets, altering their activity.
Pathways Involved
The pathways involved can include signal transduction, metabolic processes, or cellular regulation, depending on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Comparable compounds include other sulfonamides, trifluoromethyl-containing molecules, and pyrimidine derivatives, such as:
N-(2-chloroethyl)-N-methylbenzenesulfonamide
6-amino-2-methylpyrimidine-4-thiol
N-ethyl-N-methylbenzenesulfonamide
Uniqueness
What sets N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide apart is its unique combination of functional groups, which imparts a distinctive range of chemical reactivities and potential biological activities. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, factors that can be crucial in drug design and other applications.
By understanding the synthetic routes, reactivity, and applications of this compound, researchers can continue to explore its potential across various scientific domains.
Properties
IUPAC Name |
N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O2S/c1-3-20-14-10-15(24-11(2)23-14)21-8-9-22-27(25,26)13-7-5-4-6-12(13)16(17,18)19/h4-7,10,22H,3,8-9H2,1-2H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHDYKCQXYEBBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNS(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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